molecular formula C12H15N3O B12047026 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Cat. No.: B12047026
M. Wt: 217.27 g/mol
InChI Key: AZVUYPGDAQPRAG-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is an organic compound with the molecular formula C12H15N3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,5-dimethylbenzoic acid hydrazide with ethyl chloroacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]ethanamine
  • 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethylamine
  • 2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine

Uniqueness

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-8-5-9(2)7-10(6-8)12-15-14-11(16-12)3-4-13/h5-7H,3-4,13H2,1-2H3

InChI Key

AZVUYPGDAQPRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CCN)C

Origin of Product

United States

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